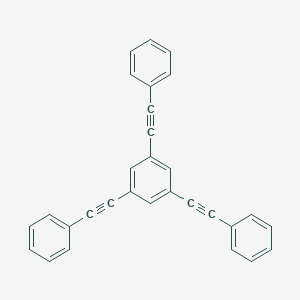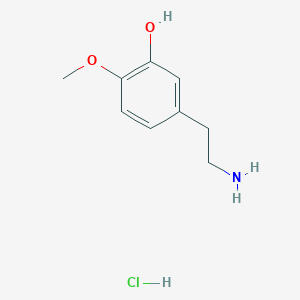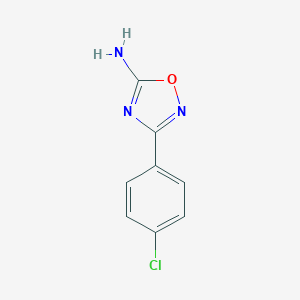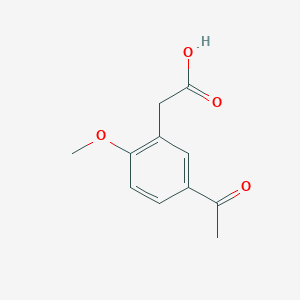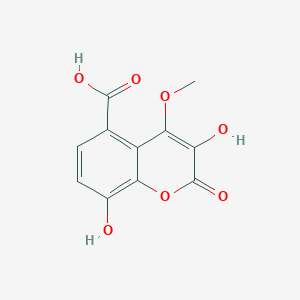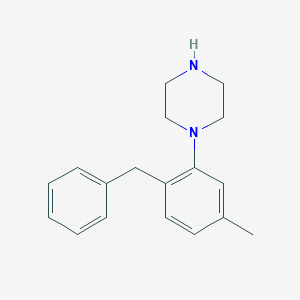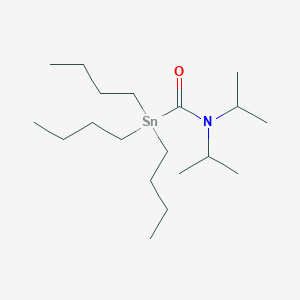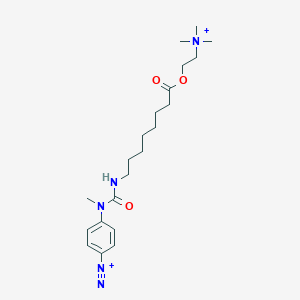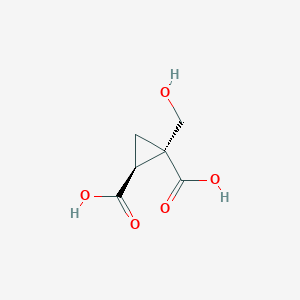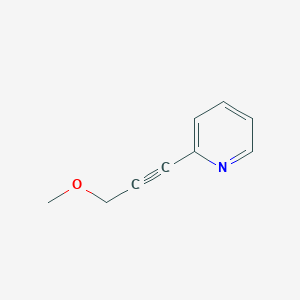
2-(3-Methoxyprop-1-YN-1-YL)pyridine
Vue d'ensemble
Description
2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, 2-(3-Methoxyprop-1-YN-1-YL)pyridine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of 2-(3-Methoxyprop-1-YN-1-YL)pyridine exposure in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of 2-(3-Methoxyprop-1-YN-1-YL)pyridine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of 2-(3-Methoxyprop-1-YN-1-YL)pyridine synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-(3-Methoxyprop-1-YN-1-YL)pyridine in animal models and clinical trials.
Applications De Recherche Scientifique
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.
Propriétés
Numéro CAS |
113985-43-6 |
|---|---|
Nom du produit |
2-(3-Methoxyprop-1-YN-1-YL)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |
Clé InChI |
YWNTZNVGBXOIEQ-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CC=CC=N1 |
SMILES canonique |
COCC#CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

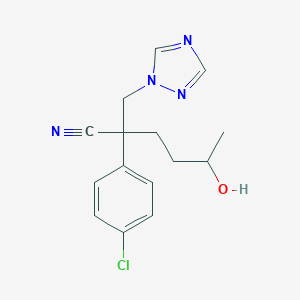
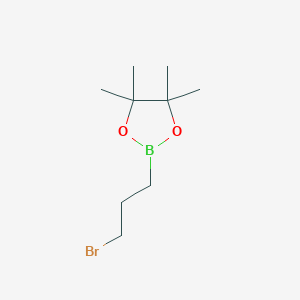
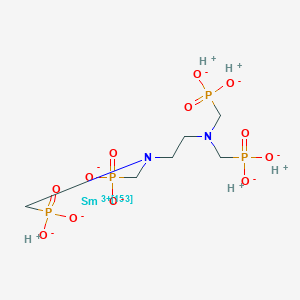
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

